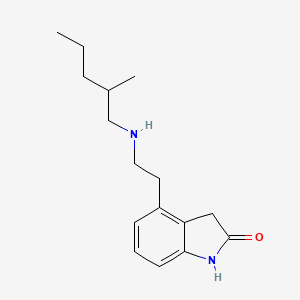
2,2',3,3',4,4',5,6'-Octabromodiphenyl ether
説明
2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). It is widely used in various consumer products to enhance fire resistance. This compound is known for its high bromine content, which contributes to its effectiveness as a flame retardant .
準備方法
Synthetic Routes and Reaction Conditions
2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether is synthesized through the bromination of diphenyl ether. The process involves the reaction of diphenyl ether with bromine in the presence of a catalyst, typically iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired positions on the diphenyl ether molecule .
Industrial Production Methods
Industrial production of 2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether involves large-scale bromination processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems. The product is then purified through crystallization or distillation to obtain the desired purity level .
化学反応の分析
Types of Reactions
2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated phenols and other oxidation products.
Reduction: Reduction reactions can lead to the formation of lower brominated diphenyl ethers.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Brominated phenols and quinones.
Reduction: Lower brominated diphenyl ethers.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
科学的研究の応用
2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of brominated flame retardants in the environment.
Biology: Investigated for its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Studied for its potential toxicological effects and its impact on human health.
Industry: Widely used as a flame retardant in plastics, textiles, and electronic equipment.
作用機序
The mechanism of action of 2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether involves the release of bromine radicals during combustion. These radicals interfere with the combustion process by reacting with free radicals, thereby inhibiting the propagation of the flame. The compound also forms a protective char layer on the surface of the material, further preventing the spread of fire .
類似化合物との比較
Similar Compounds
Decabromodiphenyl ether: Another brominated flame retardant with a higher bromine content.
Pentabromodiphenyl ether: A lower brominated compound with similar flame-retardant properties.
Hexabromodiphenyl ether: Another member of the PBDE family with intermediate bromine content.
Uniqueness
2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether is unique due to its specific bromination pattern, which provides a balance between flame retardancy and environmental persistence. Its high bromine content makes it highly effective as a flame retardant, while its specific structure influences its behavior in the environment and biological systems .
特性
IUPAC Name |
1,2,3,4-tetrabromo-5-(2,3,4,6-tetrabromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br8O/c13-3-1-5(15)12(11(20)8(3)17)21-6-2-4(14)7(16)10(19)9(6)18/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWFKOVTVJNWFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074789 | |
| Record name | 2,2′,3,3′,4,4′,5,6′-octabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446255-39-6 | |
| Record name | 2,2',3,3',4,4',5,6'-Octabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2′,3,3′,4,4′,5,6′-octabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',5,6'-OCTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z44T8M8ULH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole](/img/structure/B569608.png)




